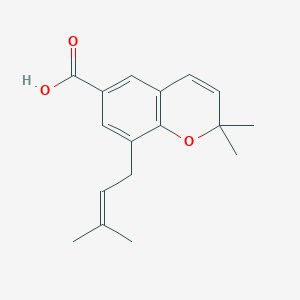

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

Description

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has been reported in Piper hispidum and Piper aduncum with data available.

Properties

IUPAC Name |

2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-11(2)5-6-12-9-14(16(18)19)10-13-7-8-17(3,4)20-15(12)13/h5,7-10H,6H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWYGYDCGLCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331692 | |

| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151731-50-9 | |

| Record name | 2,2-Dimethyl-8-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151731-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the natural origins of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene of interest to researchers in natural product chemistry, pharmacology, and drug development. The document details the primary plant sources, offers insights into its biosynthetic origins, outlines a representative methodology for its isolation and characterization, and discusses its known biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's provenance and properties.

Introduction to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a notable secondary metabolite belonging to the chromene class of organic compounds. Its structure features a benzopyran core, which is characterized by a benzene ring fused to a pyran ring. This core is further substituted with two methyl groups at the C-2 position, a carboxylic acid group at the C-6 position, and a prenyl (or 3-methylbut-2-enyl) group at the C-8 position. This prenyl moiety is a key feature, as prenylation is a significant biosynthetic modification that often imparts or enhances biological activity in natural products[1][2].

The compound's molecular structure and functional groups, particularly the carboxylic acid and the lipophilic prenyl chain, suggest a potential for a range of biological interactions. Indeed, initial studies on 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid have highlighted its potential as an antioxidant and anti-inflammatory agent[1]. As a specialized metabolite, it serves as a valuable model for investigating the synthesis and therapeutic applications of related chromene derivatives[1].

Table 1: Chemical and Physical Properties of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| Property | Value | Source |

| CAS Number | 151731-50-9 | PubChem[3] |

| Molecular Formula | C₁₇H₂₀O₃ | PubChem[3] |

| Molecular Weight | 272.34 g/mol | PubChem[3] |

| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | PubChem[3] |

| Class | 1-Benzopyran | PubChem[3] |

Primary Natural Sources

The primary documented natural sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid and its derivatives are plants belonging to the genus Piper, within the family Piperaceae. This genus is a rich source of a wide array of secondary metabolites, including amides, flavonoids, and benzoic acid derivatives[4].

Piper aduncum (Spiked Pepper)

Piper aduncum, commonly known as spiked pepper, is a well-documented source of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This plant is traditionally used in various cultures for treating ailments such as wounds, infections, and diarrhea[2][4]. Phytochemical investigations of the leaves of P. aduncum have led to the isolation of this compound, along with other related chromenes and prenylated benzoic acid derivatives[2]. The presence of these compounds contributes to the plant's observed antimicrobial and insecticidal properties[2][4].

Piper hispidum

Piper hispidum is another species within the Piper genus that has been reported to contain 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid[3]. The phytochemical profile of P. hispidum shares similarities with that of P. aduncum, underscoring the chemotaxonomic relationships within the genus.

The occurrence of this specific prenylated chromene in these Piper species suggests a specialized biosynthetic machinery capable of producing such modified aromatic compounds.

Biosynthetic Pathway: A Mechanistic Perspective

While the complete biosynthetic pathway of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has not been fully elucidated, it is hypothesized to originate from the convergence of the shikimate and mevalonate (or MEP/DOXP) pathways. This is a common theme in the biosynthesis of prenylated aromatic compounds in plants.

The core aromatic structure, likely a benzoic acid derivative, is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. The prenyl group, on the other hand, is synthesized via the isoprenoid pathway. Prenyltransferases then catalyze the crucial step of attaching the prenyl moiety to the aromatic ring. The formation of the chromene ring is thought to occur through an oxidative cyclization of a prenylated precursor.

Caption: Workflow for the extraction of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

Fractionation and Purification

-

Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Fractionate the most promising fraction (likely the ethyl acetate fraction) using column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with a small percentage of formic acid to ensure the carboxylic acid is protonated).

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the proton environment, including the number of protons, their chemical shifts, and coupling patterns.

-

¹³C-NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the aromatic ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the chromene chromophore.

Known Biological Activities and Potential Applications

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has been reported to exhibit several biological activities that warrant further investigation for drug development.

-

Antioxidant Activity: The compound has the ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress-related diseases.[1]

-

Anti-inflammatory Properties: It can modulate inflammatory pathways, potentially by inhibiting key enzymes and cytokines involved in the inflammatory response.[1]

-

Antifungal Activity: As a component of Piper aduncum extracts, it contributes to the plant's overall antifungal properties against pathogens like Cladosporium cladosporioides and C. sphaerospermum.

These properties make 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid a promising candidate for research into treatments for cardiovascular diseases, neurodegenerative disorders, and certain cancers, where oxidative stress and inflammation play a significant role.[1]

Conclusion

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring prenylated chromene primarily found in Piper aduncum and Piper hispidum. Its biosynthesis is believed to follow the established pathways for modified aromatic compounds in plants. The isolation of this compound can be achieved through standard phytochemical techniques involving solvent extraction and chromatographic purification. Its antioxidant and anti-inflammatory properties make it a compound of significant interest for further pharmacological research and potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers aiming to explore the natural sourcing and potential of this intriguing molecule.

References

-

Taher, M., et al. (2020). Medicinal Uses, Phytochemistry, and Pharmacological Properties of Piper aduncum L. Sains Malaysiana, 49(9), 2239-2252. Retrieved from [Link]

-

Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818. Retrieved from [Link]

-

Baldoqui, D. C., et al. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902. Retrieved from [Link]

- Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.

-

Salehi, B., et al. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. Molecules, 24(7), 1364. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two chromenes and a prenylated benzoic acid derivative from Piper aduncum [agris.fao.org]

- 3. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

Technical Guide: Elucidating the Biological Activity of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

Executive Summary: This document provides an in-depth technical overview of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene derivative of natural origin.[1] Found in plant species such as Piper aduncum, this compound has garnered scientific interest for its potential therapeutic properties.[2][3] The core biological activities associated with this molecule are its antioxidant and anti-inflammatory effects, with emergent potential in oncology research.[1] This guide synthesizes the current understanding of its mechanisms, provides detailed protocols for its evaluation, and offers insights for researchers and drug development professionals aiming to explore its therapeutic utility.

Introduction: A Profile of the Compound

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a specialized organic compound belonging to the chromene class of natural products.[1] Its distinct structure, featuring a chromene core substituted with dimethyl and prenyl groups, is fundamental to its biological interactions.[1] Natural products, particularly those with flavonoid-like scaffolds, are a rich source for drug discovery, and this compound serves as a compelling candidate for investigating diseases linked to oxidative stress and chronic inflammation, including neurodegenerative disorders, cardiovascular diseases, and certain cancers.[1]

Chemical and Physical Properties:

-

Molecular Formula: C₁₇H₂₀O₃[4]

-

Class: 1-Benzopyran[4]

-

Natural Sources: Reported in Piper hispidum and Piper aduncum.[2][4]

Core Biological Activities and Postulated Mechanisms

The therapeutic potential of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid stems primarily from its ability to modulate key physiological pathways related to cellular stress and inflammation.

Antioxidant Activity

The foundational activity of this chromene is its capacity to function as a potent antioxidant.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a known contributor to cellular damage and disease pathogenesis.[5][6] The compound is believed to exert its antioxidant effects by scavenging free radicals, thereby mitigating oxidative damage to lipids, proteins, and DNA.[1] This hydrogen-donating capability is a hallmark of many phenolic and flavonoid-type structures.

Anti-inflammatory Properties

Chronic inflammation is a critical factor in the progression of numerous diseases.[7] 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid demonstrates anti-inflammatory potential by modulating pathways central to the inflammatory response.[1] While the precise targets are under investigation, a plausible mechanism involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) and the suppression of key transcription factors such as Nuclear Factor-kappa B (NF-κB), which governs the expression of inflammatory cytokines and mediators.[1][7]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Anticancer Potential

The link between oxidative stress, chronic inflammation, and cancer is well-established.[1] By addressing these underlying conditions, 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid may possess indirect anticancer properties. Furthermore, many natural chromenes and flavonoids have been shown to exhibit direct cytotoxic effects on cancer cells, often by inducing apoptosis (programmed cell death).[8][9] The evaluation of this compound's ability to inhibit cancer cell proliferation and viability is a logical and promising area of research.

Caption: A simplified model of the intrinsic apoptosis pathway potentially activated by the compound.

Methodologies for Biological Evaluation

To empirically validate the activities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, standardized and reproducible in vitro assays are essential. The following protocols are foundational for screening and characterizing its biological effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to assess the free radical scavenging (antioxidant) activity of a compound.[10]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the antioxidant capacity of the sample.[10]

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. This solution must be freshly made and protected from light.[10]

-

Test Compound Stock: Prepare a stock solution of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

-

Standard: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid for comparison.[11]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of various concentrations of the test compound or standard to respective wells.

-

Include a negative control (20 µL of solvent) and a blank (20 µL of solvent without DPPH added later).

-

Add 200 µL of the DPPH working solution to all wells except the blank.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

-

Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[12]

Principle: The assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[13]

-

Calculate cell viability as a percentage relative to the control (vehicle-treated) cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Summary of Biological Activity Data

The systematic evaluation of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid using the described assays allows for the quantitative comparison of its potency. The results should be summarized for clarity.

| Biological Activity | Assay | Key Metric | Result (Hypothetical) | Reference Compound |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | Data to be determined | Trolox / Ascorbic Acid |

| Anti-inflammatory | LPS-induced NO Production | IC₅₀ | Data to be determined | Dexamethasone |

| Anticancer | MTT Cytotoxicity (MCF-7) | IC₅₀ | Data to be determined | Doxorubicin |

| Anticancer | MTT Cytotoxicity (A549) | IC₅₀ | Data to be determined | Cisplatin |

Note: This table serves as a template for presenting experimental findings. Specific values must be generated through laboratory investigation.

Conclusion and Future Directions

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid presents a promising scaffold for therapeutic development, grounded in its potent antioxidant and anti-inflammatory activities.[1] Its natural origin makes it an attractive starting point for further medicinal chemistry optimization.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets (e.g., kinases, transcription factors) through which it exerts its effects.

-

In Vivo Validation: Progressing from in vitro assays to animal models of inflammation, oxidative stress, and cancer to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and drug-like properties.

-

ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity profile to determine its suitability as a drug candidate.

This technical guide provides the foundational knowledge and experimental framework necessary for researchers to systematically investigate and unlock the full therapeutic potential of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

References

-

Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Retrieved from [Link]

-

Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. Retrieved from [Link]

-

Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved from [Link]

-

Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

Wang, Y., et al. (2018). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. NIH. Retrieved from [Link]

-

Li, Y., et al. (2016). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

-

Liu, Y., et al. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. PubMed. Retrieved from [Link]

-

Nardini, M., et al. (2017). Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer: A Review. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | 151731-50-9 | BGA73150 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | 151731-50-9 [chemicalbook.com]

- 4. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journalajrb.com [journalajrb.com]

- 8. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative with significant therapeutic potential.

Molecular Structure and Chemical Identity

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a specialized organic compound belonging to the chromene class of natural products. Its chemical structure is characterized by a chromene core substituted with a dimethyl group at the 2-position, a prenyl group at the 8-position, and a carboxylic acid group at the 6-position.

Systematic IUPAC Name: 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid[1][2]

Chemical Formula: C₁₇H₂₀O₃[1]

Molecular Weight: 272.34 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₃ | [1] |

| Molecular Weight | 272.34 g/mol | [1] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Desiccate at -20°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound is available on PubChem.[1]

Detailed ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data are essential for complete characterization and are typically reported in the primary scientific literature upon the compound's initial isolation and characterization.

Natural Occurrence and Isolation

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a natural product found in plant species of the Piper genus, notably Piper aduncum.[4][5] The isolation of this and other chromene derivatives from their natural sources is a key step in their study.

General Workflow for Isolation from Piper Species

Caption: Generalized workflow for the isolation of chromene derivatives from plant sources.

Biological Activities and Therapeutic Potential

This chromene derivative has garnered scientific interest due to its significant biological activities, primarily its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant action of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes it a candidate for studying and potentially mitigating diseases linked to oxidative damage, such as neurodegenerative and cardiovascular diseases.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating pathways involved in inflammatory responses. It is suggested that it may inhibit key enzymes and cytokines that are central to the inflammatory cascade. This positions it as a promising lead compound for the development of novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To facilitate further research into the bioactivities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, this section provides detailed, step-by-step methodologies for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

-

Preparation of Test Compound: Dissolve 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions of the test compound.

-

Reaction Setup: In a 96-well microplate or test tubes, add a specific volume of the DPPH solution to each well/tube.

-

Addition of Test Compound: Add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibition of this enzymatic activity can be measured using various methods, including fluorometric or colorimetric detection of prostaglandin production or oxygen consumption.

Step-by-Step Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare all necessary reagents, including assay buffer, heme, and a fluorometric probe, as per the manufacturer's instructions of a commercial COX inhibitor screening kit.

-

Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired working concentration in the assay buffer.

-

Test Compound and Control Preparation: Prepare a stock solution of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare a series of dilutions. Include a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle control (solvent only).

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Addition of Inhibitor: Add the diluted test compound or controls to the appropriate wells and pre-incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes using a fluorescence plate reader.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve.

-

Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Future Perspectives

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its inherent antioxidant and anti-inflammatory properties make it a valuable candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. Future research should focus on:

-

Complete Elucidation of its Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models are essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.

References

-

PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved January 9, 2026, from [Link]

-

BioCrick. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved January 9, 2026, from [Link]

- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818.

Sources

- 1. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]

- 5. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: A Technical Guide for Researchers

Abstract

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative isolated from plant sources such as Piper aduncum, has garnered scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its antioxidant and anti-inflammatory properties. While the precise molecular targets and signaling pathways are still under active investigation, this document synthesizes the available information to provide a foundational resource for researchers and drug development professionals.

Introduction: The Therapeutic Potential of a Natural Chromene

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid belongs to the chromene class of organic compounds, characterized by a benzopyran ring system.[3] Natural products containing this scaffold have demonstrated a wide array of biological activities. The subject compound is noted for its antioxidant and anti-inflammatory effects, suggesting its potential as a lead compound for the development of therapies for diseases rooted in oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative disorders, and certain cancers.[1] This guide will delve into the putative mechanisms that may underlie these promising biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to elucidating its mechanism of action.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₃ | PubChem[3] |

| Molecular Weight | 272.34 g/mol | PubChem[3] |

| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)-2H-chromene-6-carboxylic acid | PubChem[3] |

| CAS Number | 151731-50-9 | PubChem[3] |

Postulated Mechanisms of Action

While direct experimental evidence specifically elucidating the molecular mechanism of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is limited, its structural features and the known activities of related compounds allow for the formulation of several plausible hypotheses.

Antioxidant Activity: A Multi-pronged Approach

The antioxidant properties of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid are a cornerstone of its biological profile.[1] The proposed mechanisms for this activity are likely multifaceted, involving both direct and indirect actions.

-

Direct Radical Scavenging: The chromene ring system, common in many natural antioxidants, may enable the compound to directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

-

Modulation of Endogenous Antioxidant Pathways: A key area for future investigation is the compound's potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Carboxylic acid-containing compounds have been identified as potential activators of Nrf2. Activation of this pathway would represent an indirect and potentially more sustained antioxidant effect.

Figure 1. Postulated Nrf2 Activation Pathway. A hypothetical mechanism where the compound may inhibit Keap1, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of antioxidant genes.

Anti-inflammatory Effects: Targeting Key Signaling Cascades

The reported anti-inflammatory properties of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid suggest its interaction with key inflammatory pathways.[1]

-

Inhibition of Pro-inflammatory Enzymes: A primary avenue of investigation for anti-inflammatory compounds is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. The carboxylic acid moiety of the subject compound is a structural feature found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

-

Modulation of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory agents. Future studies should explore the potential of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid to interfere with this critical pathway.

Figure 2. Potential NF-κB Inhibition Points. The compound could potentially inhibit the IKK complex or interfere with the DNA binding of NF-κB in the nucleus to exert its anti-inflammatory effects.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the aforementioned hypotheses, a series of well-defined experimental protocols are required.

In Vitro Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To assess direct radical scavenging activity.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: To quantify the overall antioxidant capacity against peroxyl radicals.

-

Cellular Antioxidant Activity (CAA) Assay: To determine antioxidant activity within a cellular context.

Nrf2 Pathway Activation Assays

-

Western Blot Analysis: To measure the protein levels of Nrf2 in the nuclear fraction and downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in whole-cell lysates following treatment with the compound.

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of Nrf2 target genes.

-

Reporter Gene Assay: To use a luciferase reporter construct containing an Antioxidant Response Element (ARE) to directly measure Nrf2 transcriptional activity.

Anti-inflammatory Pathway Assays

-

COX-1/COX-2 Inhibition Assays: To determine the IC₅₀ values of the compound against purified COX-1 and COX-2 enzymes.

-

5-LOX Inhibition Assay: To measure the inhibitory effect on 5-lipoxygenase activity.

-

NF-κB Reporter Assay: To utilize a luciferase reporter construct driven by an NF-κB response element to assess the compound's effect on NF-κB transcriptional activity in cells stimulated with an inflammatory agent (e.g., TNF-α).

-

Western Blot for NF-κB Pathway Proteins: To analyze the phosphorylation status of key signaling proteins such as IκBα and the p65 subunit of NF-κB.

-

ELISA for Pro-inflammatory Cytokines: To measure the secretion of cytokines like IL-6 and TNF-α from immune cells (e.g., macrophages) treated with the compound and an inflammatory stimulus.

Figure 3. Proposed Experimental Workflow. A schematic outlining the key experimental approaches to investigate the antioxidant and anti-inflammatory mechanisms of the compound.

Conclusion and Future Directions

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid presents a compelling profile as a natural product with significant therapeutic potential. While its antioxidant and anti-inflammatory properties are recognized, a detailed understanding of its molecular mechanism of action remains to be fully elucidated. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers. Future investigations should prioritize the identification of direct molecular targets through techniques such as affinity chromatography and proteomics. Furthermore, in vivo studies in relevant animal models of inflammatory and oxidative stress-related diseases will be crucial to validate the therapeutic potential of this promising natural compound.

References

-

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Isolation and Discovery of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a naturally occurring chromene derivative with notable antioxidant and anti-inflammatory properties. The document delineates its discovery in plants of the Piper genus, details its biosynthetic origins, and offers a comprehensive, step-by-step protocol for its isolation and purification. Furthermore, it covers the analytical techniques crucial for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing the foundational knowledge required for further investigation and potential therapeutic development of this promising bioactive compound.

Introduction and Discovery

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a specialized organic compound belonging to the chromene class of natural products.[1] Its discovery is rooted in the phytochemical investigation of the Piperaceae family, a rich source of structurally diverse and biologically active secondary metabolites.

Natural Occurrence

This prenylated chromene has been primarily isolated from plant species of the Piper genus, most notably Piper aduncum and Piper hispidum.[2][3] These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine. The presence of this compound, among other prenylated benzoic acid derivatives, contributes to the ethnopharmacological relevance of these species.

Initial Identification

The first documented isolation and structural characterization of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid was reported by Orjala and colleagues in 1993.[2] Their work on the chemical constituents of Piper aduncum led to the identification of this and other novel chromene derivatives. Subsequent studies by other research groups have corroborated its presence in Piper species and further explored its biological activities.[4]

Biosynthesis

The biosynthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Piper aduncum proceeds through the mevalonate (MVA) and the non-mevalonate (MEP) pathways, with p-hydroxybenzoic acid serving as a key precursor. The prenyl group is introduced via the MEP pathway, highlighting the intricate metabolic processes within the plant that lead to the formation of this complex molecule. Understanding the biosynthetic route is critical for potential biotechnological production and for elucidating the ecological role of this compound in the host plant.

Caption: General workflow for the isolation of the target compound.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of approximately 20-30 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ coated plates.

-

Mobile Phase: An optimized solvent system, such as n-hexane:ethyl acetate (7:3 v/v).

-

Visualization: Visualize the bands under UV light (254 nm and 366 nm).

-

Elution: Scrape the band corresponding to the target compound and elute with a polar solvent like methanol or chloroform.

-

Structural Elucidation

The definitive identification of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid relies on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Appearance | Typically an amorphous solid or oil |

| Solubility | Soluble in methanol, chloroform, ethyl acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. The following are expected chemical shifts based on the structure and related compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

-

Vinylic Protons: Doublets in the region of δ 5.5-6.5 ppm, characteristic of the chromene ring.

-

Prenyl Group: Signals for the vinylic proton (triplet), methylene protons (doublet), and two methyl groups (singlets).

-

Dimethyl Group: A singlet integrating to six protons.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon: A signal around δ 170-180 ppm.

-

Aromatic and Vinylic Carbons: Multiple signals in the δ 100-160 ppm region.

-

Quaternary Carbon of Dimethyl Group: A signal around δ 75-85 ppm.

-

Prenyl and Dimethyl Carbons: Aliphatic signals in the upfield region.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial to establish the connectivity between protons and carbons, confirming the placement of the prenyl group and the carboxylic acid on the chromene scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z [M-H]⁻ would be expected.

-

Electron Impact (EI-MS): The fragmentation pattern would likely show losses of a methyl group (M-15), the carboxylic acid group (M-45), and characteristic fragmentation of the prenyl side chain.

Potential Applications and Future Directions

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has demonstrated promising biological activities, including antioxidant and anti-inflammatory effects. [1]These properties make it a compelling candidate for further investigation in the context of diseases associated with oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers. Future research should focus on:

-

Pharmacological Profiling: In-depth studies to elucidate the mechanism of action and identify specific molecular targets.

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of novel analogs with improved activity.

-

Clinical Evaluation: Preclinical and, eventually, clinical trials to assess its therapeutic potential in relevant disease models.

References

- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813–818.

-

PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved from [Link]

- Baldoqui, D. C., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., Young, M. C. M., & Furlan, M. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902.

- Morandim, A. A., Bergamo, D. C. B., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., & Furlan, M. (2005). Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum. Phytochemical Analysis, 16(4), 282-286.

- Leite, A. C. C., Alécio, A. C., Furlan, M., & Kato, M. J. (2007). Biosynthetic origin of the isoprene units in chromenes of Piper aduncum (Piperaceae). Journal of the Brazilian Chemical Society, 18, 1501-1504.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 3. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A chromene and prenylated benzoic acid from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Piper aduncum: A Technical Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

An in-depth exploration for researchers, scientists, and drug development professionals into the isolation, characterization, and potential biological activities of a promising natural product.

Introduction

Piper aduncum, commonly known as spiked pepper, is a plant species rich in a diverse array of secondary metabolites.[1][2] For centuries, it has been a staple in traditional medicine across tropical regions for treating various ailments, including infections and inflammatory conditions.[1][2] Modern phytochemical investigations have unveiled a complex chemical profile for P. aduncum, featuring flavonoids, terpenes, and benzoic acid derivatives. Among the noteworthy constituents is 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene that has garnered scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, from its natural source to its biological significance, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Profile

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a specialized organic compound characterized by a chromene core substituted with dimethyl and prenyl groups.[3]

| Identifier | Value |

| Chemical Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 151731-50-9 |

Biosynthesis in Piper aduncum

The biosynthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid in Piper aduncum involves intricate metabolic pathways. The formation of the prenyl side chain originates from the mevalonate (MVA) and the non-mevalonate (MEP) pathways, which produce the isoprene building blocks.[4] The biosynthesis of a related prenylated chromene in P. aduncum has been shown to be regulated by a circadian rhythm, with prenyltransferase activity exhibiting time-dependent variations.[3] This enzymatic transfer of a dimethylallyl group is a crucial step in the formation of the final compound.[3]

Isolation and Purification from Piper aduncum

The isolation of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid from Piper aduncum is a multi-step process that leverages the principles of natural product chemistry. The foundational protocol for its extraction and purification was established by Orjala et al. in 1993.

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Preparation: Fresh leaves of Piper aduncum are collected and air-dried. The dried leaves are then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as dichloromethane-methanol (1:1), at room temperature. This process yields a crude extract containing a mixture of secondary metabolites.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, for example, hexane and a methanol-water mixture. This step helps to separate compounds based on their polarity, with the target chromene typically partitioning into the less polar organic phase.

-

Chromatographic Separation: The resulting fractions are subjected to a series of chromatographic techniques for further purification.

-

Vacuum Liquid Chromatography (VLC): The fraction containing the compound of interest is often first separated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent mixture like dichloromethane-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative or semi-preparative HPLC, often on a reversed-phase column with a methanol-water gradient.

-

Caption: Workflow for the isolation and purification of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

Structural Characterization

The definitive structure of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid was elucidated through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H-NMR | The proton NMR spectrum reveals characteristic signals for the dimethyl groups on the chromene ring, the prenyl side chain, and the aromatic protons. |

| ¹³C-NMR | The carbon NMR spectrum shows distinct resonances for all 17 carbon atoms, including the quaternary carbons of the chromene ring, the carbons of the prenyl group, and the carboxylic acid carbon. |

| Mass Spectrometry (MS) | Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. |

| UV-Vis Spectroscopy | The UV spectrum exhibits absorption maxima characteristic of the chromene chromophore. |

Note: Specific chemical shift values and mass fragmentation data can be found in the primary literature, notably Orjala J, et al. Phytochemistry. 1993;34(3):813-818.

Potential Biological Activities and Mechanism of Action

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, as a member of the prenylated phenolic class of compounds, is anticipated to possess a range of biological activities. The prenyl group is known to enhance the biological efficacy of phenolic compounds.

Antioxidant and Anti-inflammatory Properties

This class of compounds is recognized for its potential antioxidant and anti-inflammatory effects.[3] The proposed mechanisms for these activities include the scavenging of free radicals and the modulation of inflammatory pathways.[3] Research on related prenylated chromenes and other phenolic compounds suggests that they may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] These pathways are central to the production of pro-inflammatory mediators.

Caption: Putative mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Future Directions and Applications

The unique structure and biological activities of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid make it a compelling candidate for further investigation in drug discovery and development. Its potential as an antioxidant and anti-inflammatory agent warrants more in-depth studies to elucidate its precise molecular targets and mechanisms of action. Further research could focus on:

-

Quantitative biological assays: Determining the specific IC50 values for its antioxidant and anti-inflammatory activities.

-

In vivo studies: Evaluating its efficacy and safety in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs to optimize its biological activity and pharmacokinetic properties.

The exploration of natural products like 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid from Piper aduncum continues to be a vital avenue for the discovery of novel therapeutic agents.

References

- Morandim, A. A., Bergamo, D. C. B., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., & Furlan, M. (2005). Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum. Phytochemical Analysis, 16(4), 282–286.

- Taher, M., et al. (2020). Medicinal Uses, Phytochemistry and Pharmacological Properties of Piper aduncum L. Sains Malaysiana, 49(8), 1937-1952.

- Orjala, J., Erdelmeier, C. A. J., Wright, A. D., Rali, T., & Sticher, O. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813–818.

- Baldoqui, D. C., Kato, M. J., Cavalheiro, A. J., Bolzani, V. S., Young, M. C. M., & Furlan, M. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899–902.

-

PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved from [Link]

- Chi, Y., et al. (2012). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury.

- de Oliveira, G. L., et al. (2013). Growth study and essential oil analysis of Piper aduncum from two sites of Cerrado biome of Minas Gerais State, Brazil. Revista Brasileira de Farmacognosia, 23(5), 743-753.

-

Taylor, L. (n.d.). Matico - Piper aduncum, Piper angustifolium. Raintree Nutrition. Retrieved from [Link]

- Hussain, T., et al. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 22(12), 2155.

- Tasleem, F., et al. (2014). Piper nigrum: A comprehensive review of its traditional uses, phytochemistry, and pharmacology. African Journal of Pharmacy and Pharmacology, 8(21), 521-532.

- Gupta, V., et al. (2011). A review on plants of family Piperaceae used in Kshar preparation. International Journal of Ayurvedic Medicine, 2(2), 65-70.

- Jenett-Siems, K., et al. (2004). New prenylated benzoic acid derivatives of Piper hispidum. Planta Medica, 70(12), 1162-1165.

- Rufino-Palomares, E., et al. (2020). Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice. International Journal of Molecular Medicine, 46(5), 1797-1808.

- Lee, C.-Y., et al. (2021). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European Journal of Medicinal Chemistry, 213, 113175.

- Bouhlali, E. T., et al. (2016). In vitro antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 156-162.

- Sharma, A., et al. (2024). Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves. Scientific Reports, 14(1), 1-15.

- Leite, A. C. C., et al. (2007). Biosynthetic Origin of the Isoprene Units in Chromenes of Piper aduncum (Piperaceae). Journal of the Brazilian Chemical Society, 18(8), 1501-1504.

- Khan, K. M., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4947.

- Jin, M.-H., et al. (2018). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 19(11), 3567.

- Swann, P. G., et al. (2005). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. Free Radical Biology and Medicine, 39(7), 940-948.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Circadian rhythm of anti-fungal prenylated chromene in leaves of Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. up-rid.up.ac.pa [up-rid.up.ac.pa]

- 6. researchgate.net [researchgate.net]

- 7. Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a natural product belonging to the chromene class of compounds. It has been isolated from plant species of the Piper genus, notably Piper aduncum.[1][2][3] Chromene derivatives are of significant interest to the scientific community due to their diverse biological activities, which include potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, offering a detailed analysis of its structural features through various analytical techniques. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, characterization, and exploration in drug discovery and development.

The molecular formula of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is C₁₇H₂₀O₃, with a molecular weight of 272.34 g/mol .[1] Its structure combines a chromene core with a dimethylpyran ring, a carboxylic acid group, and a prenyl (3-methyl-2-butenyl) substituent. The elucidation of this intricate structure relies on the synergistic application of several spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide will delve into the characteristic spectral features of each of these techniques as they apply to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

Molecular Structure and Key Features

The structural framework of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is foundational to understanding its spectroscopic signature. The key components are:

-

Chromene Nucleus: A bicyclic system consisting of a benzene ring fused to a pyran ring.

-

Gem-dimethyl Group: Two methyl groups attached to the C2 position of the pyran ring.

-

Prenyl Group: A five-carbon isoprenoid unit attached to the C8 position of the benzene ring.

-

Carboxylic Acid Group: A -COOH functional group at the C6 position of the benzene ring.

These features give rise to a unique set of signals in each spectroscopic analysis, which, when pieced together, provide an unambiguous identification of the molecule.

Caption: Chemical structure of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid exhibits characteristic signals for each of its structural motifs. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for the complete assignment of the proton skeleton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Instrumental Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Record the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Table 1: ¹H NMR Spectroscopic Data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.0 | br s | - | 1H | COOH |

| 7.58 | d | 2.0 | 1H | H-5 |

| 7.55 | dd | 8.5, 2.0 | 1H | H-7 |

| 6.65 | d | 8.5 | 1H | H-8 |

| 6.28 | d | 9.8 | 1H | H-4 |

| 5.52 | d | 9.8 | 1H | H-3 |

| 5.25 | t | 7.0 | 1H | H-2' |

| 3.30 | d | 7.0 | 2H | H-1' |

| 1.80 | s | - | 3H | H-4' or H-5' |

| 1.68 | s | - | 3H | H-4' or H-5' |

| 1.45 | s | - | 6H | 2 x CH₃ (C-2) |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: A broad singlet is typically observed far downfield (around δ 12.0 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The signals for the protons on the benzene ring appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting patterns (doublets and a doublet of doublets) are consistent with a 1,2,4-trisubstituted benzene ring.

-

Vinylic Protons of the Chromene Ring: The two protons on the double bond of the pyran ring (H-3 and H-4) appear as doublets with a large coupling constant (~10 Hz), indicative of their cis relationship.

-

Prenyl Group Protons: The prenyl moiety gives rise to a characteristic set of signals: a triplet for the vinylic proton (H-2'), a doublet for the methylene protons (H-1'), and two singlets for the two methyl groups (H-4' and H-5').

-

Gem-dimethyl Protons: A sharp singlet integrating to six protons in the upfield region (around δ 1.45 ppm) is characteristic of the two equivalent methyl groups at the C-2 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumental Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. The spectral width is typically around 220-250 ppm. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | COOH |

| 155.0 | C-8a |

| 132.0 | C-3' |

| 131.0 | C-7 |

| 129.0 | C-5 |

| 128.0 | C-4a |

| 123.0 | C-2' |

| 122.0 | C-6 |

| 121.0 | C-4 |

| 116.0 | C-3 |

| 115.0 | C-8 |

| 77.0 | C-2 |

| 28.0 | 2 x CH₃ (C-2) |

| 26.0 | C-1' |

| 25.8 | C-4' or C-5' |

| 17.9 | C-4' or C-5' |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon appears at the most downfield position (around δ 172.0 ppm).

-

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the benzene ring and the double bonds of the chromene and prenyl groups resonate in the region of δ 115-155 ppm.

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals, including C-2, C-4a, C-8a, and C-3'. These can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbons: The sp³-hybridized carbons of the gem-dimethyl and prenyl groups appear in the upfield region of the spectrum (δ 15-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly gives the molecular weight.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Table 3: Mass Spectrometric Data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| m/z | Interpretation |

| 273 | [M+H]⁺ (protonated molecule) |

| 271 | [M-H]⁻ (deprotonated molecule) |

| 257 | [M-CH₃]⁺ |

| 227 | [M-COOH]⁺ |

| 213 | [M-C₄H₇]⁺ (loss of prenyl side chain) |

Interpretation of the Mass Spectrum:

The ESI mass spectrum will prominently feature the pseudomolecular ions, confirming the molecular weight of 272.34 Da. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern in a tandem MS (MS/MS) experiment would likely show the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the prenyl side chain.

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Table 4: Infrared (IR) Spectroscopic Data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| 2970, 2930 | Medium | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1620, 1580 | Medium | C=C stretch (aromatic and vinylic) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1250 | Strong | C-O stretch (carboxylic acid and ether) |

| 880, 820 | Medium | C-H bend (aromatic, out-of-plane) |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band in the region of 3400-2400 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a carboxylic acid that is conjugated with the aromatic ring.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic (prenyl and gem-dimethyl) groups.

-

C=C Stretches: Bands in the 1620-1580 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring and the chromene double bond.

-

C-O Stretches: Strong absorptions in the 1300-1200 cm⁻¹ region are attributed to the C-O stretching of the carboxylic acid and the ether linkage in the chromene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

| λmax (nm) | Solvent |

| ~265, 310 | Methanol |

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is expected to show absorption maxima characteristic of the extended chromophoric system, which includes the substituted benzene ring and the conjugated double bond of the chromene moiety. The presence of multiple absorption bands is indicative of the complex conjugated system.

Conclusion